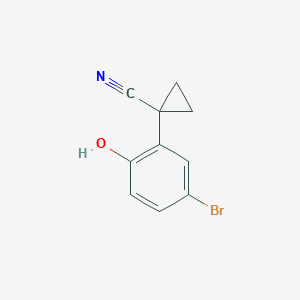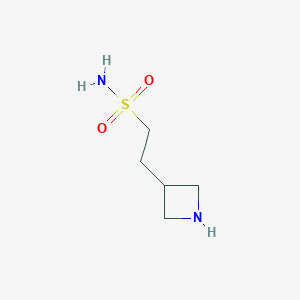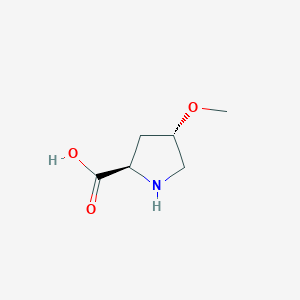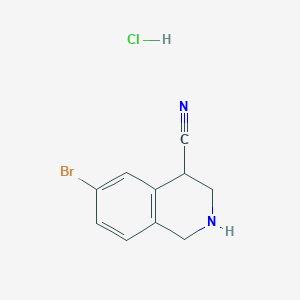
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a tetrahydroisoquinoline core, and a carbonitrile group at the 4th position, with an additional hydrochloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride typically involves multiple steps:
Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline core.
Nitrile Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Bromination: Using bromine or bromine-containing reagents under controlled conditions.
Catalytic Reduction: Employing catalysts such as palladium or platinum to facilitate the reduction process.
Nitrile Introduction: Using cyanide sources under specific conditions to introduce the nitrile group.
Salt Formation: Reacting the final product with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoline derivatives.
Reduction: Can produce fully reduced isoquinoline derivatives.
Substitution: Results in various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile and hydrochloride groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups.
6-Bromoisoquinoline: Lacks the tetrahydro and carbonitrile groups.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is unique due to the combination of its bromine, tetrahydroisoquinoline, carbonitrile, and hydrochloride groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H10BrClN2 |
|---|---|
Molekulargewicht |
273.55 g/mol |
IUPAC-Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9;/h1-3,8,13H,5-6H2;1H |
InChI-Schlüssel |
IGQCVRIEMQYUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CN1)C=CC(=C2)Br)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


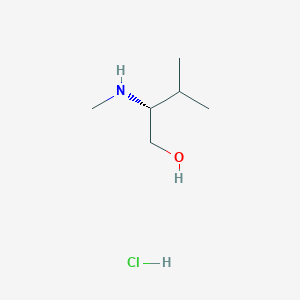
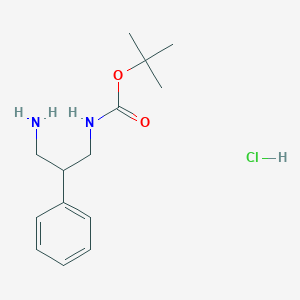
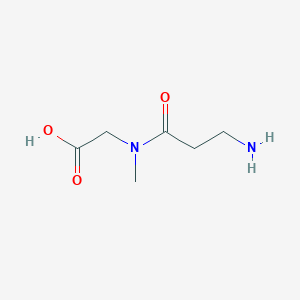

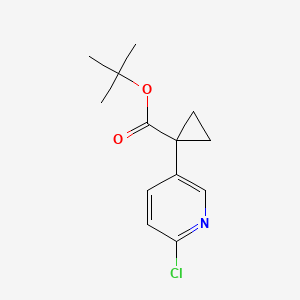




![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
